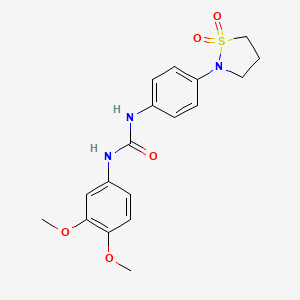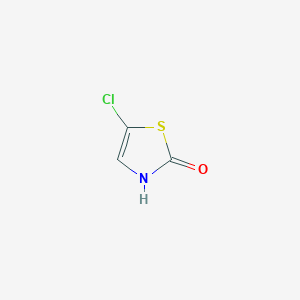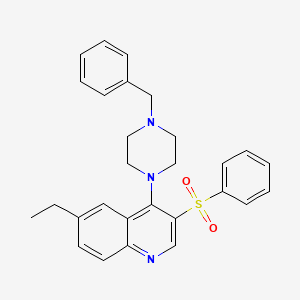
3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a quinoline derivative with a benzylpiperazine and a benzenesulfonyl group. Quinoline derivatives are often used in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. For example, the benzylpiperazine group might undergo reactions with acids or bases .Scientific Research Applications
- Anticancer Agents : Researchers have explored the potential of this compound as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell growth .
- Fluorescence Properties : The quinoline core exhibits fluorescence, making this compound useful as a fluorescent probe in biological imaging studies .
- Sulfonamide Moiety : The benzenesulfonyl group is a common motif in enzyme inhibitors. Scientists may investigate its potential as an enzyme inhibitor for specific targets .
Medicinal Chemistry and Drug Development
Fluorescent Probes and Imaging
Chemical Biology and Enzyme Inhibition
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-2-22-13-14-26-25(19-22)28(27(20-29-26)34(32,33)24-11-7-4-8-12-24)31-17-15-30(16-18-31)21-23-9-5-3-6-10-23/h3-14,19-20H,2,15-18,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMLASFGTSDKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyethyl)-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2782570.png)

![5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2782573.png)
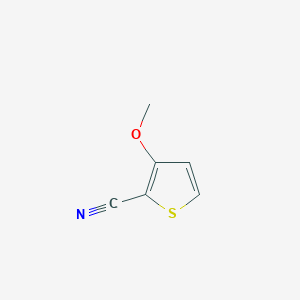
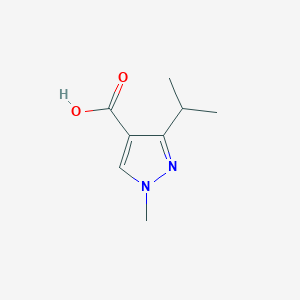
![3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2782579.png)

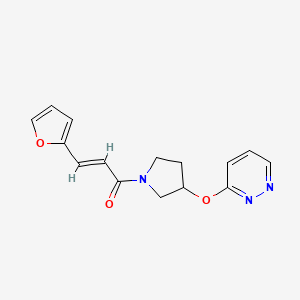
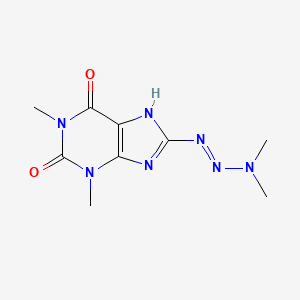
![Lithium(1+) ion 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate](/img/structure/B2782585.png)
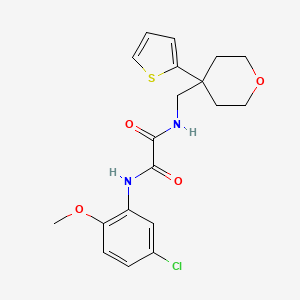
![tert-butyl N-[(2,5-dioxocyclopentyl)methyl]carbamate](/img/structure/B2782588.png)
